2-Amino-3,4-dimethylpentanoic acid
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Overview
Description
2-Amino-3,4-dimethylpentanoic acid, also known as 3,4-dimethylnorvaline, is an amino acid derivative with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . This compound is characterized by its branched aliphatic structure, which includes two methyl groups attached to the pentanoic acid backbone. It is a member of the family of branched-chain amino acids, which are known for their role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the use of 2-amino-4,4-dimethylvaleronitrile as a starting material. This compound undergoes a two-step reaction process, including cyanohydrin formation and subsequent hydrolysis, to yield the target product . Another method involves the use of 4-dimethyl-2-carbonylvaleric acid as a starting material, which is converted to the desired amino acid through a two-step reaction involving an enzymatic catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the use of cost-effective and readily available raw materials. The process is designed to be safe, convenient, and suitable for large-scale production. For example, the preparation of N-Boc-2-amino-4,4-dimethylpentanoic acid involves the use of N-(®-1-cyano-3,3-dimethylbutyl)-2-methylpropane-2-sulfinamide, which is dissolved in water and reacted with concentrated hydrochloric acid at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,4-dimethylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the amino group to a nitro group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carboxyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxyl group can produce alcohol derivatives .
Scientific Research Applications
2-Amino-3,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. It is known to act as a substrate for branched-chain amino acid aminotransferase, an enzyme that plays a key role in the biosynthesis of hydrophobic amino acids such as leucine, isoleucine, and valine . The compound’s effects are mediated through its incorporation into metabolic pathways, where it influences the synthesis and degradation of proteins and other biomolecules.
Comparison with Similar Compounds
- Leucine
- Isoleucine
- Valine
- γ-Methyl-L-leucine (L-α-Neopentylglycine)
Properties
IUPAC Name |
2-amino-3,4-dimethylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4(2)5(3)6(8)7(9)10/h4-6H,8H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEDCKXLINRKLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314900-53-2 |
Source
|
Record name | 2-amino-3,4-dimethylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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